Mal-PEG2-bis-PEG3-BCN
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Overview
Description
Mal-PEG2-bis-PEG3-BCN is a heterotrifunctional linker used in bio-conjugation and click chemistry. It contains a terminal maleimide group and two bicyclo[6.1.0]nonyne (BCN) groups linked through a linear polyethylene glycol (PEG) chain. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high specificity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the maleimide and BCN groups. The PEG chain is typically synthesized through polymerization reactions, and the maleimide group is introduced via a reaction with maleic anhydride. The BCN groups are then attached through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-bis-PEG3-BCN undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click reaction occurs between the BCN groups and azide-containing molecules without the need for a catalyst.
Sulfhydryl Ligation: The maleimide group reacts with thiol groups in proteins and peptides, forming stable thioether bonds.
Common Reagents and Conditions
SPAAC: Typically performed in aqueous or organic solvents at room temperature.
Sulfhydryl Ligation: Conducted in buffer solutions at pH 6.5-7.5.
Major Products
Scientific Research Applications
Mal-PEG2-bis-PEG3-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and modification of biomolecules for imaging and diagnostic purposes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various industrial applications.
Mechanism of Action
Mal-PEG2-bis-PEG3-BCN exerts its effects through two primary mechanisms:
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-bis-PEG3-DBCO: Contains dibenzocyclooctyne (DBCO) instead of BCN, used for similar click chemistry applications.
Mal-PEG2-bis-PEG3-TCO: Contains trans-cyclooctene (TCO) instead of BCN, also used in bio-conjugation.
Uniqueness
Mal-PEG2-bis-PEG3-BCN is unique due to its high reactivity and specificity in SPAAC reactions, making it highly efficient for bio-conjugation without the need for a catalyst .
Properties
Molecular Formula |
C61H95N7O20 |
---|---|
Molecular Weight |
1246.4 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C61H95N7O20/c69-54(15-24-68-58(73)13-14-59(68)74)62-19-28-78-34-33-77-25-18-57(72)67-47(43-85-26-16-55(70)63-20-29-79-35-39-83-41-37-81-31-22-65-60(75)87-45-52-48-9-5-1-2-6-10-49(48)52)44-86-27-17-56(71)64-21-30-80-36-40-84-42-38-82-32-23-66-61(76)88-46-53-50-11-7-3-4-8-12-51(50)53/h13-14,47-53H,5-12,15-46H2,(H,62,69)(H,63,70)(H,64,71)(H,65,75)(H,66,76)(H,67,72)/t47?,48-,49+,50-,51+,52?,53? |
InChI Key |
ZPEASSRKFCPIAQ-CGEHAQFTSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1 |
Origin of Product |
United States |
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